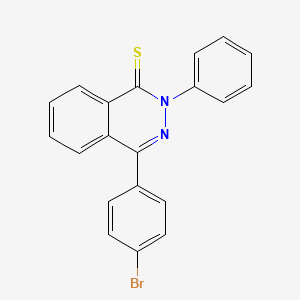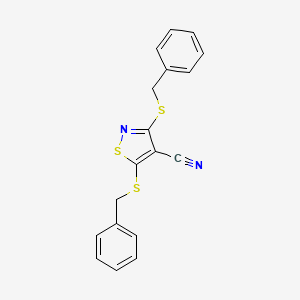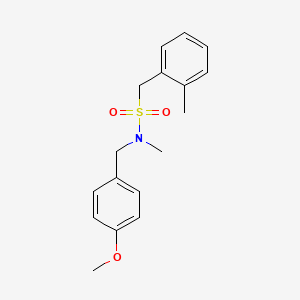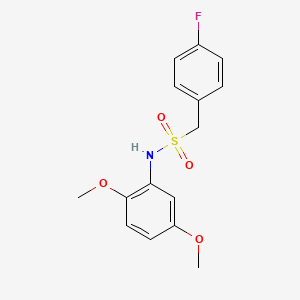![molecular formula C23H20BrN3O3 B11109188 3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate](/img/structure/B11109188.png)
3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate: is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate typically involves multiple steps:
-
Formation of the Hydrazone Intermediate
Starting Materials: 4-Toluidine and 2-(4-Toluidino)acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Product: 2-(4-Toluidino)acetyl hydrazone.
-
Condensation Reaction
Starting Materials: 2-(4-Toluidino)acetyl hydrazone and 3-formylphenyl 2-bromobenzoate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol under reflux conditions.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Use of Catalysts: To increase reaction rates and selectivity.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Scale-Up Considerations: Ensuring that the reactions are scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidized derivatives of the compound, potentially altering the aromatic rings or the hydrazone moiety.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in an inert atmosphere to prevent oxidation.
Products: Reduced forms of the compound, possibly affecting the ester or hydrazone groups.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the study of enzyme mechanisms or protein interactions.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Possible applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of the bromine atom can influence the compound’s reactivity and interactions, making it unique compared to its chlorine or fluorine analogs.
Hydrazone Functionality: The hydrazone group provides specific reactivity that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C23H20BrN3O3 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H20BrN3O3/c1-16-9-11-18(12-10-16)25-15-22(28)27-26-14-17-5-4-6-19(13-17)30-23(29)20-7-2-3-8-21(20)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
CXPCDUNOUNDEKJ-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11109105.png)
![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11109110.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B11109116.png)
![N-{[2-(1H-Benzoimidazol-2-yl)-ethylcarbamoyl]-methyl}-4-bromo-benzamide](/img/structure/B11109120.png)
![1-benzyl-5-[(E)-2-nitroethenyl]indole](/img/structure/B11109123.png)

![11-(3-Bromophenyl)indeno[2,3-e]indeno[3,2-b]pyridine-10,12-dione](/img/structure/B11109138.png)
![N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11109140.png)

![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11109148.png)
![2-amino-8-[(2-bromobenzyl)sulfanyl]-9-(beta-D-ribofuranosyl)-9H-purin-6-ol](/img/structure/B11109163.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11109185.png)

